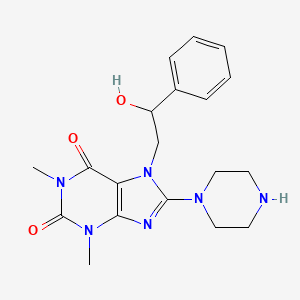

7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the xanthine-derived purine-dione family, characterized by substitutions at positions 7 and 8 of the purine core. The 7-(2-hydroxy-2-phenylethyl) group introduces a chiral hydroxyalkyl chain with a phenyl moiety, enhancing hydrophobic interactions, while the 8-(piperazin-1-yl) substituent provides a nitrogen-rich heterocycle capable of hydrogen bonding and modulating receptor affinity. These structural features distinguish it from classical xanthines like caffeine and theophylline, which lack such substitutions .

Properties

IUPAC Name |

7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O3/c1-22-16-15(17(27)23(2)19(22)28)25(12-14(26)13-6-4-3-5-7-13)18(21-16)24-10-8-20-9-11-24/h3-7,14,20,26H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVZZUCDHIVCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 1105196-88-0 , belongs to a class of purine derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 357.4 g/mol . The structural characteristics contribute to its biological activity, particularly in terms of receptor interactions and enzyme inhibition.

| Property | Value |

|---|---|

| CAS Number | 1105196-88-0 |

| Molecular Formula | C18H23N5O3 |

| Molecular Weight | 357.4 g/mol |

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Receptor Modulation : The compound has been shown to interact with several neurotransmitter receptors, including dopamine and serotonin receptors, which may contribute to its psychopharmacological effects.

- Enzyme Inhibition : It acts as an inhibitor of phospholipase A2 (PLA2), which is crucial in the metabolism of phospholipids and has implications in drug-induced phospholipidosis. Inhibition of PLA2 can lead to altered cellular signaling and lipid metabolism .

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties against specific cancer cell lines. For instance, it demonstrated cytotoxic effects on breast cancer and colon cancer cells in vitro .

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Case Studies

Several studies have documented the effects of this compound:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines indicated that the compound inhibited cell proliferation effectively at concentrations below 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Neuropharmacological Assessment : In animal models, the compound showed promise in reducing anxiety-like behaviors when administered at low doses, suggesting its potential as an anxiolytic agent .

Comparison with Similar Compounds

Position 8 Substitutions

The 8-position substituent critically influences biological activity and target selectivity. Key analogs include:

Position 7 Substitutions

The 7-position modifications dictate hydrophobicity and steric effects:

Key Insight : The target compound’s hydroxy-phenylethyl group balances hydrophobicity and hydrogen bonding, distinguishing it from sulfur-containing (e.g., thietan-3-yl) or alkynyl analogs .

Physicochemical and Spectral Comparisons

Melting Points :

NMR Shifts :

Therapeutic Implications

- Neurological Applications: Unlike caffeine analogs that lose CNS activity with 8-substitution , the target’s piperazinyl group may retain or modulate CNS effects through adenosine receptor interactions.

- Anticancer Potential: Piperazinyl-linked propargyl groups in analogs show promise in anticancer assays , suggesting similar pathways for the target compound.

- Anti-thrombotic Activity : Structural analogs with sulfur substitutions (e.g., thietan-3-yl) highlight the role of 7-position modifications in platelet inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.